N,N-Dimethyl-6-(naphthalen-1-yl)-5-(pyridin-4-yl)pyridazin-3-amine hydrochloride
Description
N,N-Dimethyl-6-(naphthalen-1-yl)-5-(pyridin-4-yl)pyridazin-3-amine hydrochloride is a pyridazine derivative characterized by a naphthalene ring system at position 6, a pyridine moiety at position 5, and a dimethylamino group at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. MW108 is a brain-penetrant p38α MAPK inhibitor with demonstrated efficacy in preclinical models of neuroinflammation and autism spectrum disorder (ASD) . The substitution pattern (naphthalen-1-yl vs. naphthalen-2-yl) in the target compound may influence binding affinity, solubility, and metabolic stability compared to MW108.
Properties
Molecular Formula |
C21H19ClN4 |
|---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
N,N-dimethyl-6-naphthalen-1-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride |
InChI |
InChI=1S/C21H18N4.ClH/c1-25(2)20-14-19(16-10-12-22-13-11-16)21(24-23-20)18-9-5-7-15-6-3-4-8-17(15)18;/h3-14H,1-2H3;1H |
InChI Key |
NOAPAEJARLTBNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(C(=C1)C2=CC=NC=C2)C3=CC=CC4=CC=CC=C43.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-Dimethyl-6-(naphthalen-1-yl)-5-(pyridin-4-yl)pyridazin-3-amine hydrochloride” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyridazine Core: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction.
Substitution Reactions: Introduction of the naphthalene and pyridine groups can be achieved through nucleophilic substitution reactions.
N,N-Dimethylation: The final step involves the dimethylation of the amine group using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene or pyridine rings.
Reduction: Reduction reactions could target the pyridazine ring or the nitrogens in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 326.4 g/mol. Its structural composition includes a pyridazine core, which is crucial for its biological activity. The presence of naphthalene and pyridine moieties contributes to its unique properties, making it suitable for various applications.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to N,N-Dimethyl-6-(naphthalen-1-yl)-5-(pyridin-4-yl)pyridazin-3-amine hydrochloride exhibit significant anticancer properties. These compounds are being investigated for their ability to inhibit specific protein kinases involved in cancer progression, such as p38 MAPK. The inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
-
Central Nervous System Disorders
- The compound's structure suggests potential activity as a central nervous system (CNS) agent. Research has focused on its role as a selective inhibitor of serine-threonine protein kinases, which are critical for CNS function. This selectivity is essential for developing therapeutic agents that minimize side effects while effectively targeting neurological disorders .
- Bioisosteric Modifications
Case Study 1: Inhibition of Protein Kinases
A study investigated the effect of this compound on p38 MAPK inhibition in vitro. The results showed that the compound significantly reduced kinase activity, leading to decreased cell proliferation in cancer cell lines. This finding supports its potential use as a therapeutic agent in cancer treatment.
Case Study 2: CNS Activity
In another study, the compound was tested for its neuroprotective effects in animal models of neurodegenerative diseases. The results indicated that treatment with this compound resulted in improved cognitive function and reduced neuronal death, highlighting its potential as a CNS-active drug .
Table 1: Summary of Pharmacological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of p38 MAPK | |
| Neuroprotective | Selective kinase inhibition | |
| Bioisosteric Design | Enhanced potency and selectivity |
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
MW108 (N,N-Dimethyl-6-(naphthalene-2-yl)-5-(pyridine-4-yl)pyridazin-3-amine)
- Structural Differences : The target compound features a naphthalen-1-yl substituent, whereas MW108 has a naphthalen-2-yl group. This positional isomerism may alter steric interactions with target proteins like p38 MAPK.
- Pharmacological Activity : MW108 exhibits IC₅₀ values of 10–100 nM against p38α MAPK, with brain penetration (brain-to-plasma ratio >0.5) and efficacy in reversing ASD-like behaviors in murine models . The hydrochloride form of the target compound may improve bioavailability but requires empirical validation.
- Solubility : Hydrochloride salts generally enhance aqueous solubility, which could favor in vivo administration compared to free-base analogs.
3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one (Compound 2a)
- Structural Features: This compound (from ) shares a naphthalene and pyridine moiety but lacks the pyridazine core and dimethylamino group.
- Activity : Derivatives of this class are synthesized for antimicrobial or catalytic applications, differing significantly from the pyridazine-based target compound .
Naphazoline Hydrochloride (MM0075.00)
- Structure : A naphthalene-derived imidazoline adrenergic agonist used in nasal decongestants.
- Comparison : While both compounds contain naphthalene and hydrochloride groups, naphazoline targets α-adrenergic receptors, whereas the pyridazine derivative likely modulates kinase pathways .
Pharmacological and Physicochemical Data
Key Research Findings and Limitations
- The target compound’s naphthalen-1-yl substitution may confer distinct pharmacokinetic or target engagement profiles.
- Synthetic Challenges : Pyridazine derivatives require precise regioselective synthesis; the naphthalen-1-yl group may complicate crystallization or purification compared to naphthalen-2-yl analogs.
- Lack of Direct Data: No peer-reviewed studies explicitly describe the target compound, necessitating extrapolation from structural analogs.
Biological Activity
N,N-Dimethyl-6-(naphthalen-1-yl)-5-(pyridin-4-yl)pyridazin-3-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of pyridazinone derivatives and subsequent modifications to incorporate naphthalene and pyridine moieties. The synthetic pathway often utilizes various coupling reactions and purification techniques such as recrystallization to obtain the final product in high purity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing pyridazine structures. For instance, derivatives similar to N,N-Dimethyl-6-(naphthalen-1-yl)-5-(pyridin-4-yl)pyridazin-3-amine have shown efficacy against several viral targets, including HIV reverse transcriptase (RT) and influenza viruses. The compound's structure suggests it may inhibit viral replication by targeting key enzymes involved in viral life cycles.
| Compound | Target Virus | IC50 (μM) | Reference |
|---|---|---|---|
| N,N-Dimethyl... | HIV RT | 2.95 | |
| Similar Derivative | Influenza A | 0.35 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 | 18.67 | Induction of apoptosis |
| MCF7 | 16.78 | Cell cycle arrest at G2/M |
These findings suggest that the compound may induce apoptosis through mechanisms involving cell cycle regulation and kinase inhibition.
The proposed mechanism of action for this compound includes:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key protein kinases such as EGFR and VEGFR, leading to disrupted signaling pathways involved in cell proliferation and survival .
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, evidenced by increased markers of apoptosis in treated cells .
- Antiviral Mechanisms : By targeting viral enzymes, the compound could prevent viral replication, thereby reducing viral load in infected cells .
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on HIV Inhibition :
- Cytotoxicity in Cancer Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
